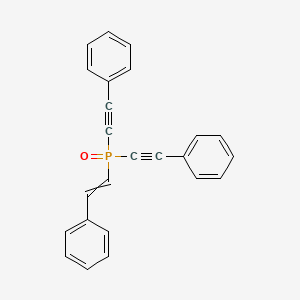
Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a phosphorus atom bonded to two phenylethynyl groups and one phenylethenyl group, with an oxo group attached to the phosphorus atom. The presence of these functional groups imparts distinctive chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane typically involves the use of phosphorus ylides and Wittig reactions. The phosphorus ylide is generated by reacting a phosphonium salt with a strong base, such as sodium hydroxide. The ylide then reacts with an aldehyde or ketone to form the desired compound through a Wittig reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylethynyl and phenylethenyl groups can undergo substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds .
Wirkmechanismus
The mechanism of action of Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane involves its interaction with molecular targets through its functional groups. The phenylethynyl and phenylethenyl groups can participate in π-π interactions and hydrogen bonding, while the oxo group can act as an electron donor or acceptor. These interactions influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Known for its applications in liquid crystal compositions.
9,10-Bis(phenylethynyl)anthracene: Used as a chemiluminescent fluorophore and in organic semiconductors
2-Phenylethanol: Commonly used in fragrances and as a solvent.
Uniqueness
Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane stands out due to its unique combination of functional groups, which impart distinct chemical properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89845-68-1 |
|---|---|
Molekularformel |
C24H17OP |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-[bis(2-phenylethynyl)phosphoryl]ethenylbenzene |
InChI |
InChI=1S/C24H17OP/c25-26(19-16-22-10-4-1-5-11-22,20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-16,19H |
InChI-Schlüssel |
ALSYAFAZUGZMST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CP(=O)(C#CC2=CC=CC=C2)C#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


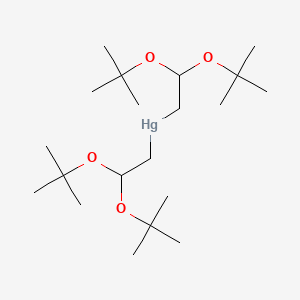

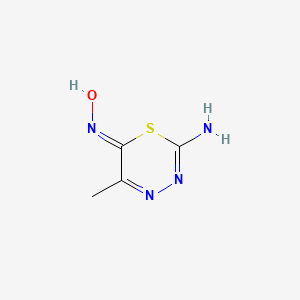
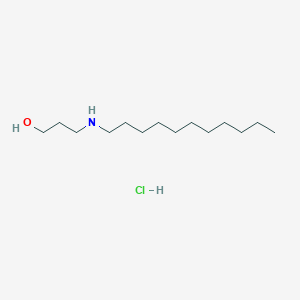
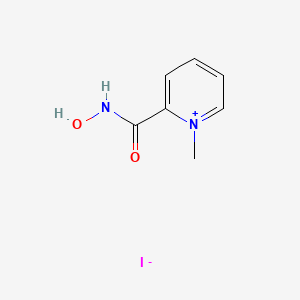
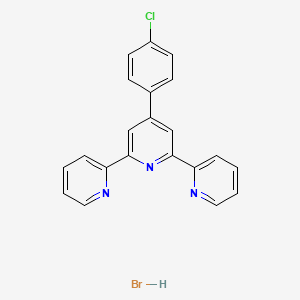
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)

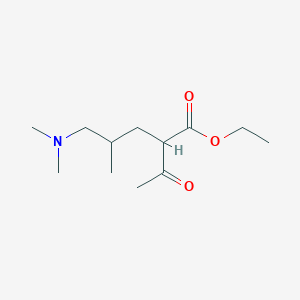
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)

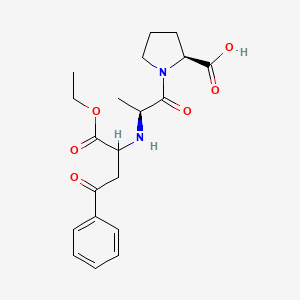
![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
